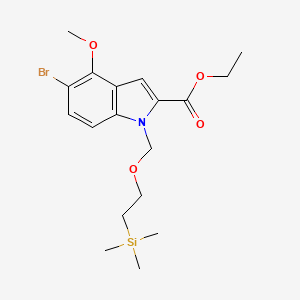
ethyl 5-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a trimethylsilyl-ethoxy-methyl group attached to the indole core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific reagents such as bromine, trimethylsilyl chloride, and ethyl chloroformate, under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced or oxidized derivatives of the original compound .
Applications De Recherche Scientifique
Ethyl 5-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 5-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2(1H)-pyridone: Another brominated heterocyclic compound with different functional groups and properties.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A structurally related compound with a boron-containing group.
Uniqueness
Ethyl 5-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H26BrNO4Si |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
ethyl 5-bromo-4-methoxy-1-(2-trimethylsilylethoxymethyl)indole-2-carboxylate |
InChI |
InChI=1S/C18H26BrNO4Si/c1-6-24-18(21)16-11-13-15(8-7-14(19)17(13)22-2)20(16)12-23-9-10-25(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3 |
Clé InChI |
LUBBZZUQMILZFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1COCC[Si](C)(C)C)C=CC(=C2OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





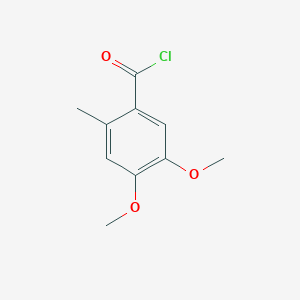

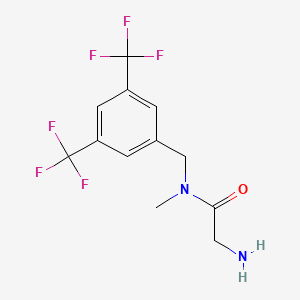
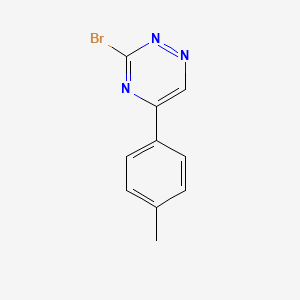
![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
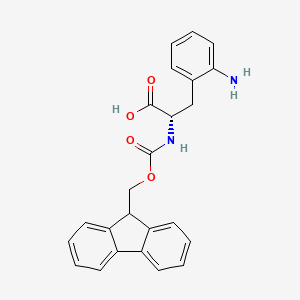
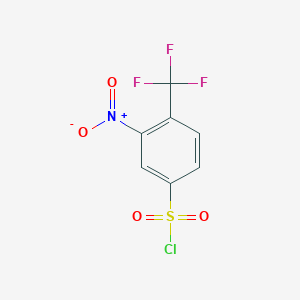
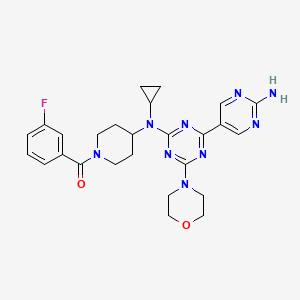
![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)
